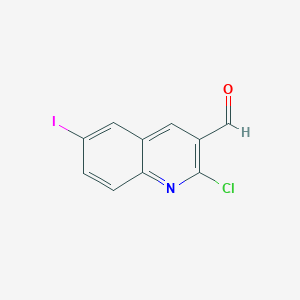

2-Chloro-6-iodoquinoline-3-carbaldehyde

Description

2-Chloro-6-iodoquinoline-3-carbaldehyde is a halogenated quinoline derivative featuring a chloro substituent at position 2, an iodo group at position 6, and a formyl group at position 3. This compound belongs to a class of quinoline-3-carbaldehydes, which are widely utilized in organic synthesis due to the reactivity of both the aldehyde and halogen groups. The iodo substituent at position 6 distinguishes it from analogs with smaller or electronically distinct groups (e.g., methoxy, methyl), offering unique steric and electronic properties that influence its reactivity and applications in cross-coupling reactions or pharmaceutical intermediates .

Propriétés

IUPAC Name |

2-chloro-6-iodoquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClINO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHXCLITFYIJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1I)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis via Formylation of 4-Iodoacetanilide

One of the primary methods reported involves the formylation of 4-iodoacetanilide using phosphorous oxychloride and dimethylformamide (DMF) as the formylating agent. The process is as follows:

Reagents and Conditions : Dimethylformamide (0.125 mole) is cooled to 0°C, and phosphorous oxychloride (0.35 mole) is added dropwise with stirring. Then, 4-iodoacetanilide (0.05 mole) is introduced, and the mixture is heated under reflux for 12 hours on a water bath.

Workup and Yield : After completion, the product is isolated and crystallized from ethyl acetate, yielding 50% of this compound with a melting point of 206°C.

Characterization : Elemental analysis confirms the composition (C: 37.80%, H: 1.4%, N: 4.40%), consistent with the molecular formula C10H5ClNOI.

This method is detailed in the study by an Indian research group, which also used this aldehyde as a starting material for further synthesis of azomethines and thiazolidinones.

Alternative Synthetic Routes and Literature Overview

A comprehensive review of 2-chloroquinoline-3-carbaldehyde chemistry highlights various synthetic strategies for quinoline derivatives, including this compound analogs. These methods often involve:

Construction of the quinoline ring system followed by selective halogenation and formylation steps.

Use of microwave irradiation to enhance reaction rates and yields in subsequent functionalization steps.

Employing nucleophilic substitution reactions on 2-chloroquinoline-3-carbaldehyde derivatives to introduce different substituents, including iodine at the 6-position.

The review emphasizes the importance of controlled reaction conditions to achieve selective iodination at the 6-position and formylation at the 3-position, often using reagents like N-iodosuccinimide for iodination and DMF-phosphorous oxychloride complex for formylation.

Purification and Characterization Techniques

Following synthesis, purification is typically achieved by crystallization from suitable solvents such as ethyl acetate or by flash silica gel chromatography using petroleum ether/ethyl acetate mixtures. Characterization involves:

Melting point determination.

Infrared (IR) spectroscopy to confirm functional groups.

Proton nuclear magnetic resonance (^1H NMR) spectroscopy for structural elucidation.

Mass spectrometry for molecular weight confirmation.

Data Table: Summary of Preparation Method

Research Findings and Analysis

The formylation method using DMF and phosphorous oxychloride is a classical Vilsmeier-Haack reaction adapted for 4-iodoacetanilide, yielding the target aldehyde with moderate efficiency.

The presence of both chlorine and iodine substituents on the quinoline ring requires careful control of reaction conditions to prevent side reactions or dehalogenation.

The 50% yield reported is reasonable given the complexity of the substrate and the potential for side reactions during halogenation and formylation.

Subsequent reactions involving this aldehyde, such as condensation with aromatic amines to form azomethines and cyclization to thiazolidinones, demonstrate the compound's utility as a versatile intermediate.

Advanced methods like microwave-assisted synthesis have been reported for related quinoline aldehydes, suggesting potential for improved yields and reaction times if adapted for this compound.

Analyse Des Réactions Chimiques

2-Chloro-6-iodoquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogen atoms with amines, thiols, or other nucleophiles.

Oxidation and Reduction: The aldehyde group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands to proceed efficiently.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex structures.

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that 2-Chloro-6-iodoquinoline-3-carbaldehyde exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This activity suggests potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 8.0 |

These findings highlight its potential as a lead compound in cancer therapy.

Enzyme Inhibition

This compound has been found to inhibit certain enzymes, such as:

- Topoisomerase II : Essential for DNA replication and repair.

- Aldose Reductase : Implicated in diabetic complications.

Inhibition studies have shown that this compound can effectively reduce enzyme activity, suggesting its utility in treating conditions like diabetes and cancer.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its unique structure allows it to be incorporated into polymer matrices, enhancing properties such as:

- Conductivity : Useful in electronic applications.

- Photostability : Important for materials exposed to light.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of this compound against multi-drug resistant bacteria, demonstrating its potential as a novel antimicrobial agent.

- Cancer Research : A collaborative research effort highlighted the compound's ability to synergize with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines.

Mécanisme D'action

The mechanism of action of 2-Chloro-6-iodoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Key Observations :

- Iodo vs. Its weak electron-withdrawing nature also deactivates the quinoline ring, contrasting with the electron-donating effects of methoxy or methyl .

- Ethoxy vs. Methoxy: Ethoxy’s longer alkyl chain enhances lipophilicity, making 2-Chloro-6-ethoxyquinoline-3-carbaldehyde more soluble in organic solvents than its methoxy counterpart .

Palladium-Catalyzed Reactions

This compound’s iodo group serves as a superior leaving group compared to chloro or methoxy substituents, enabling efficient participation in Ullmann or Stille cross-coupling reactions. For example, Shiri et al. (2017a) demonstrated that chloro substituents at position 2 in similar compounds undergo tandem reactions with isocyanides under palladium catalysis, but iodine’s higher leaving-group ability could further enhance reactivity in such transformations .

Multicomponent Reactions

In contrast, 2-Chloro-6-methoxyquinoline-3-carbaldehyde participates in organocatalytic three-component reactions with aminouracils and active methylene compounds, where the electron-donating methoxy group stabilizes intermediates through resonance . The iodo analog’s electron-withdrawing nature may alter reaction kinetics or product distribution.

Physical and Solubility Properties

- Melting Points: While specific data for the iodo derivative is unavailable, 2-Chloro-6-methoxyquinoline-3-carbaldehyde exhibits a crystalline structure resolved via SHELX-refined crystallography, highlighting planar quinoline rings stabilized by intermolecular hydrogen bonds .

- Solubility: Iodo-substituted quinolines are generally less polar than methoxy or hydroxy analogs, favoring solubility in dichloromethane or THF. Hydroxy-substituted derivatives (e.g., 2-Hydroxy-6-methoxyquinoline-3-carbaldehyde) show increased aqueous solubility due to hydrogen bonding .

Activité Biologique

2-Chloro-6-iodoquinoline-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves various chemical reactions, including oxidation and nucleophilic substitution. The compound can be synthesized from its precursors through the following general steps:

- Oxidation : The alcoholic side chain can be oxidized to form the aldehyde using oxidizing agents such as diethyl diazene-1,2-dicarboxylate (DEAD) and zinc bromide.

- Substitution : The chloro and iodo groups can undergo nucleophilic substitution to introduce other functional groups, enhancing the compound's biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Inhibition of DNA Synthesis : The compound has been shown to inhibit bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death.

- Antioxidant Activity : It exhibits radical scavenging properties that can mitigate oxidative stress in cells .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. A study evaluated the antibacterial activity against several strains of bacteria, demonstrating notable inhibition zones:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 20.7 ± 1.5 |

| This compound | S. aureus | 16.0 ± 1.7 |

| Control (Ciprofloxacin) | E. coli | 22.0 ± 1.0 |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The cytotoxic effects of this compound have also been studied in various cancer cell lines. In vitro studies have shown that the compound exhibits high selectivity towards cancerous cells compared to non-cancerous cells, with mechanisms involving apoptosis induction and disruption of cellular pathways critical for tumor growth .

Case Studies

Several case studies highlight the efficacy of this compound in combating multidrug-resistant infections:

- Study on Drug Resistance : A study demonstrated that this compound could circumvent resistance mechanisms in bacterial strains previously treated with conventional antibiotics, showing promise as a novel therapeutic agent against resistant infections .

- Cytotoxicity in Cancer Models : Another research project assessed the compound's effects on human tumor cells, revealing significant cytotoxicity and potential for development into an anticancer drug .

Q & A

Q. Table 1: Comparative Analysis of Synthetic Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl₅ | DMF | 80 | 6 | 70 |

| POCl₃ | Toluene | 110 | 8 | 58 |

| SOCl₂ | DCM | 40 | 12 | 45 |

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 10.3 ppm (singlet) | Aldehyde proton |

| ¹³C NMR | δ 190.2 ppm | Aldehyde carbon |

| IR | 1690 cm⁻¹ (C=O) | Formyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.